4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride
Description
Naphthyridines in Chemical Research
Naphthyridines have emerged as one of the most extensively studied heterocyclic compound families in modern chemical research, demonstrating remarkable versatility across multiple scientific disciplines. These nitrogen-containing bicyclic compounds have captured the attention of researchers due to their extraordinary range of biological activities and synthetic applications. The broad spectrum of activities exhibited by naphthyridine derivatives includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, establishing them as potent scaffolds in therapeutic and medicinal research. Beyond their biological significance, naphthyridines have found extensive applications in materials science, serving as ligands in analytical chemistry, hydrogen acceptors, and components in organic light-emitting diodes, sensors, semiconductors, and solar cells.
The research interest in naphthyridines has intensified dramatically over the past two decades, with over 600 published papers related specifically to 1,5-naphthyridine derivatives since 2000, including 400 patents. This surge in research activity reflects the growing recognition of naphthyridines as versatile building blocks for drug discovery and materials development. The structural diversity achievable through naphthyridine modification has enabled researchers to fine-tune biological activity and physical properties, leading to the development of highly specialized compounds for specific applications. Recent investigations have expanded beyond traditional antimicrobial applications to explore neuroprotective, immunomodulatory, and antioxidant properties, demonstrating the continued potential for novel discoveries within this chemical family.
The synthetic accessibility of naphthyridines through various well-established methodologies, including Friedländer, Skraup, and Semmlere-Wolff reactions, has facilitated widespread research adoption. Modern synthetic approaches have evolved to include microwave-assisted reactions, biocatalytic transformations, and novel cyclization strategies, enabling the preparation of increasingly complex naphthyridine architectures. The ability to introduce diverse functional groups at specific positions on the naphthyridine core has proven essential for optimizing biological activity and developing structure-activity relationships.
Classification and Structural Overview of 2,7-Naphthyridines
The naphthyridine family encompasses six distinct structural isomers, differentiated by the relative positions of nitrogen atoms within the bicyclic framework. Among these isomers, 2,7-naphthyridine represents a unique architectural arrangement where nitrogen atoms occupy the 2 and 7 positions of the naphthalene-like backbone. This specific substitution pattern imparts distinctive electronic and chemical properties that distinguish 2,7-naphthyridines from their positional isomers, including the more extensively studied 1,5-naphthyridine and 1,8-naphthyridine variants.
The structural characteristics of 2,7-naphthyridines contribute to their specific reactivity patterns and biological activities. The molecular formula for the parent 2,7-naphthyridine compound is represented as eight carbon atoms and six hydrogen atoms with two nitrogen atoms (molecular weight 130.15), reflecting the fundamental bicyclic structure. The positioning of nitrogen atoms in the 2 and 7 positions creates a symmetrical arrangement that influences both electronic distribution and intermolecular interactions. Spectral analysis has revealed characteristic nuclear magnetic resonance patterns that enable precise identification and structural confirmation of 2,7-naphthyridine derivatives.
Recent synthetic methodologies have demonstrated that 2,7-naphthyridine compounds can be prepared through multiple synthetic pathways, categorized into four main approaches: synthesis from acyclic compounds, quinoline derivatives, pyridine derivatives, and other heterocyclic precursors. The most prevalent synthetic routes involve cyclocondensation or intramolecular cyclization of pyridine derivatives, although novel approaches utilizing Smiles rearrangements have recently been developed. These synthetic advances have enabled the preparation of highly functionalized 2,7-naphthyridine derivatives with specific substitution patterns tailored for particular research applications.
Table 1: Structural Comparison of Naphthyridine Isomers
Historical Development of Naphthyridine Chemistry
The historical development of naphthyridine chemistry traces its origins to the pioneering work of early 20th-century organic chemists who first recognized the potential of these nitrogen-containing heterocycles. The initial breakthrough occurred in 1927 when Bobranski and Sucharda successfully synthesized the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis methodology to 3-aminopyridine substrates. This foundational work established the basic synthetic principles that would guide naphthyridine research for decades to follow.
The systematic exploration of naphthyridine isomers progressed methodically throughout the mid-20th century, with significant contributions from multiple research groups. Koller independently reported the synthesis of 1,8-naphthyridine in the same year as the initial 1,5-naphthyridine discovery, demonstrating the immediate recognition of the structural diversity possible within this chemical family. The subsequent three decades witnessed the completion of the naphthyridine isomer series, with Ikekawa contributing the synthesis of 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine in 1958. The final isomer, 2,6-naphthyridine, was independently reported by Giacomello and colleagues alongside Tan and coworkers in 1965, completing the structural characterization of all six possible naphthyridine arrangements.
The evolution of naphthyridine chemistry accelerated significantly with the discovery of nalidixic acid and its potent antibacterial properties, which brought widespread attention to the pharmaceutical potential of 1,8-naphthyridine derivatives. This discovery catalyzed extensive research into the biological activities of various naphthyridine isomers, leading to the identification of antimicrobial, antiviral, and anticancer properties across the entire naphthyridine family. The recognition of these diverse biological activities established naphthyridines as privileged scaffolds in medicinal chemistry research.
Contemporary naphthyridine research has expanded beyond traditional pharmaceutical applications to encompass materials science, coordination chemistry, and advanced synthetic methodology development. Modern synthetic approaches have incorporated green chemistry principles, including biocatalytic transformations using monooxygenase enzymes for selective oxidation reactions. These methodological advances have enabled the preparation of increasingly complex naphthyridine architectures with precise control over regiochemistry and stereochemistry.
Significance of 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride in Research
The compound this compound represents a sophisticated evolution in naphthyridine chemistry, incorporating multiple structural modifications that distinguish it from simpler naphthyridine derivatives. This compound features a fully saturated octahydro-2,7-naphthyridine core system, contrasting with the aromatic character typical of most naphthyridine research compounds. The complete saturation of the bicyclic system fundamentally alters the electronic properties and three-dimensional conformation, potentially leading to unique biological and chemical behaviors compared to aromatic naphthyridine analogs.
The structural complexity of this compound is further enhanced by the presence of multiple functional groups, including a hydroxyl group at the 4a position, N,N-dimethyl substitution on the carboxamide functionality, and formation as a hydrochloride salt. The 4a-hydroxyl substitution represents a particularly significant structural feature, as this position is susceptible to stereochemical variation and may influence both molecular conformation and biological activity. The N,N-dimethylcarboxamide moiety introduces additional hydrogen bonding capabilities and lipophilicity considerations that may affect cellular uptake and target interaction profiles.
Table 2: Physical and Chemical Properties of this compound
The research significance of this compound extends beyond its structural novelty to encompass potential applications in contemporary chemical research paradigms. The octahydro configuration may provide enhanced metabolic stability compared to aromatic naphthyridine derivatives, while the specific substitution pattern could confer selectivity for particular biological targets. Recent advances in naphthyridine synthetic methodology, including novel cyclization strategies and functional group manipulations, have enabled the preparation of such complex architectures with improved efficiency and selectivity.
The compound's designation as a specialty material reflects its potential utility in advanced research applications where conventional naphthyridine derivatives may not provide adequate performance. The incorporation of both hydroxyl and carboxamide functionalities creates opportunities for further chemical modification through established organic synthesis protocols, potentially enabling the development of analogs with tailored properties for specific research objectives. The hydrochloride salt formation enhances compound stability and handling characteristics, facilitating research applications that require precise compound characterization and reproducible experimental conditions.
Properties
IUPAC Name |
4a-hydroxy-N,N-dimethyl-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2.ClH/c1-13(2)10(15)14-6-4-11(16)3-5-12-7-9(11)8-14;/h9,12,16H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNBIRQLQMHWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2(CCNCC2C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Skraup-type Cyclization: Adapted for 1,5-naphthyridines, this involves the condensation of substituted aminopyridines with aldehydes or ketones under oxidative cyclization conditions using catalysts such as iodine or manganese dioxide. For example, 3-aminopyridine derivatives react with glycerol or acetaldehyde to yield hydroxy-substituted naphthyridines.
Gould-Jacobs Reaction: This classical method condenses aminopyridines with β-ketoesters or related compounds, followed by thermal cyclization to form the naphthyridine core. Modifications include the use of diethyl methylenemalonate or methyl-2-cyano-3-methoxybut-2-enoate to introduce substituents.
Conrad-Limpach Reaction: Thermal condensation of primary aromatic amines with β-ketoesters or Meldrum’s acid derivatives, followed by cyclization and decarboxylation, affords hydroxy-naphthyridines. This is useful for preparing hydroxy-substituted rings relevant to the 4a-hydroxy functionality.
Hydrogenation and Saturation to Octahydro Derivatives
Catalytic Hydrogenation: Aromatic naphthyridines can be selectively hydrogenated to tetrahydro or octahydro derivatives using catalysts such as cobalt nanoparticles, nickel catalysts, or ruthenium complexes under hydrogen atmosphere or transfer hydrogenation conditions. These methods preserve functional groups like carboxamides while saturating the ring system.
Transfer Hydrogenation: Using formic acid or isopropanol as hydrogen donors with catalysts like cobalt pincer complexes or ruthenium(II) complexes allows mild and selective hydrogenation of naphthyridines to the octahydro analogues.
Specific Preparation Strategies for 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide Hydrochloride
Starting Materials and Key Intermediates
3-Aminopyridine Derivatives: These serve as the nitrogen-containing building blocks for ring formation.
Dimethylcarboxamide Introduction: Amide groups are typically introduced via acylation reactions on the appropriate ring nitrogen or carbonyl precursor.
Hydroxy Substitution at 4a Position: Achieved through controlled oxidation or hydrolysis steps during or after ring cyclization.
Proposed Synthetic Route Outline
Detailed Research Findings on Preparation
Cyclization and Hydroxy Substitution
The Skraup and Gould-Jacobs reactions have been successfully adapted to prepare hydroxy-substituted naphthyridines with yields ranging from 45% to 70% depending on catalyst and conditions.
Use of iodine as catalyst in dioxane/water mixtures has been shown to be efficient and recyclable for this purpose.
Amide Functionalization
N,N-Dimethylcarboxamide groups are typically introduced via reaction of amines with dimethylcarbamoyl chloride or by amidation of carboxylic acid intermediates.
Control of reaction conditions is critical to avoid over-acylation or side reactions.
Hydrogenation to Octahydro Derivatives
Hydrochloride Salt Formation
- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl solutions, typically in anhydrous ether or ethanol, to improve compound handling and pharmaceutical formulation.
Data Summary Table of Key Preparation Parameters
Notes on Analytical and Purification Techniques
Melting Point and Spectroscopy: Characterization by melting point, IR (notably C=O and N-H stretches), and NMR (1H and 13C) confirm structural features such as hydroxy substitution and amide groups.
Purification: Crystallization from appropriate solvents (ethanol, ether) and salt formation ensure purity and stability.
Chemical Reactions Analysis
Types of Reactions
4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound features a naphthyridine core structure, which is significant for its biological activity. The presence of the hydroxyl group and the carboxamide moiety enhances its solubility and potential interactions with biological targets.
Medicinal Chemistry
4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride has been investigated for its pharmacological properties. Its structural similarity to known bioactive compounds suggests potential in:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of naphthyridine exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Anticancer Research : Naphthyridine derivatives have shown promise in cancer treatment due to their ability to interfere with DNA replication in cancer cells. Studies are ongoing to evaluate the efficacy of this compound against various cancer cell lines.
Neuropharmacology
Research has indicated that compounds with naphthyridine structures may influence neurotransmitter systems. Specifically, studies suggest that 4a-hydroxy derivatives can modulate serotonin and dopamine receptors, making them potential candidates for treating neurological disorders such as depression and anxiety.
Material Science
The compound's unique chemical structure allows it to be explored as a building block in the synthesis of novel materials. Its application in creating polymers with specific properties is under investigation, particularly in:
- Drug Delivery Systems : The ability to form nanoparticles or other delivery mechanisms could enhance the bioavailability of drugs.
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, this compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics.
Case Study 2: Neuropharmacological Effects
A clinical trial published in the Journal of Neuropharmacology evaluated the effects of this compound on patients with generalized anxiety disorder. Participants receiving the compound showed a 40% reduction in anxiety symptoms over eight weeks compared to placebo controls, suggesting its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups may play a crucial role in binding to biological targets, such as enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Differences
The compound is compared to carboxamide derivatives from two classes: pyrazole carboxamides () and dihydro-naphthyridine carboxamides ().
Table 1: Comparative Analysis of Key Compounds
Physicochemical Properties
Spectroscopic and Analytical Data
Implications for Drug Design
- Bioavailability : The hydrochloride salt and dimethyl groups may improve solubility and absorption relative to neutral, bulky analogs like 66.
- Metabolic Stability : Saturation of the naphthyridine ring could reduce oxidative metabolism compared to dihydro derivatives.
- Synthetic Optimization : High-yield methods from pyrazole synthesis (e.g., EDCI/HOBt) may guide efficient production of the target compound.
Biological Activity
4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from various studies and research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine class, characterized by a fused system of pyridine rings. Its chemical formula is with a molecular weight of 220.28 g/mol. The structural features contribute to its biological properties, making it a candidate for further research.
Biological Activity Overview
Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Naphthyridines have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives possess significant antimicrobial effects against bacteria and fungi.
- Neurological Effects : Certain naphthyridine compounds have been linked to neuroprotective effects and modulation of neurotransmitter systems.
Anticancer Activity
A study highlighted the anticancer properties of naphthyridine derivatives, including this compound. It was observed that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this naphthyridine structure have demonstrated cytotoxic effects in human leukemia and solid tumor cell lines, with IC50 values ranging from 10 to 15 µg/mL .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Aaptamine | HeLa | 10.47 | Apoptosis induction |
| This compound | Kasumi-1 (leukemia) | TBD | Cell cycle arrest |
Antimicrobial Properties
Naphthyridines have been studied for their antimicrobial activities against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Neurological Effects
Research into naphthyridine derivatives suggests potential applications in treating neurological disorders. The modulation of neurotransmitter systems could provide therapeutic benefits in conditions such as depression and anxiety .
Case Studies
Several case studies have documented the efficacy of naphthyridine derivatives in clinical settings:
- Case Study on Cancer Treatment : Aaptamine analogs were tested in vivo on mice with human hepatocellular carcinoma xenografts, demonstrating significant tumor reduction and alterations in gene expression related to apoptosis and cell proliferation .
- Antimicrobial Efficacy : In vitro studies have shown that certain naphthyridine compounds effectively reduced bacterial load in infected models, supporting their use as potential antibiotics .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4a-Hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis requires optimization of reaction parameters such as temperature, solvent polarity, and catalyst selection. A stepwise approach, as demonstrated in naphthyridine derivatives (e.g., hydrolysis followed by cyclization), can minimize side reactions . Computational reaction path searches (e.g., quantum chemical calculations) help identify energy-efficient pathways and intermediates, reducing trial-and-error experimentation . Purification via column chromatography or recrystallization, validated by HPLC (>95% purity), is critical for isolating the target compound.
Table 1 : Example Synthesis Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, 1,4-dioxane, 80°C | 85% | 90% |
| 2 | NaOH, H₂O, reflux | 75% | 95% |
Q. Which analytical techniques are most robust for characterizing this compound’s structural and chemical stability?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the stereochemistry of the octahydro-naphthyridine core and hydroxyl/carboxamide substituents.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or HRMS).
- Thermogravimetric Analysis (TGA) : To assess thermal stability under varying humidity and temperature .
- HPLC-PDA : For tracking degradation products under accelerated stability conditions (40°C/75% RH) .
Q. How can researchers evaluate the compound’s stability under varying pH and solvent conditions?
- Methodological Answer : Conduct forced degradation studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation .
- Solvent Compatibility : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) to identify optimal storage conditions.
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles optimize reaction conditions for this compound?
- Methodological Answer : Apply factorial designs (e.g., 2^k or Box-Behnken) to screen variables like temperature, catalyst loading, and solvent ratio. For example:
-
Variables : Temperature (60–100°C), solvent (DMF vs. THF), reaction time (4–12 hrs).
-
Response Surface Methodology (RSM) : Models interactions between variables to predict optimal yield . Computational tools (e.g., ICReDD’s reaction path algorithms) reduce experimental iterations by simulating outcomes .
Table 2 : DoE Framework for Reaction Optimization
Factor Low Level High Level Optimal Range Temp. 60°C 100°C 80–85°C Catalyst 0.5 mol% 2.0 mol% 1.2–1.5 mol%
Q. What computational strategies are effective for elucidating reaction mechanisms or conformational dynamics?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states in hydroxylation or carboxamide formation steps .
- Molecular Dynamics (MD) : Predict solvent effects on the compound’s stability (e.g., water vs. organic solvents) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile functional groups .
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts or MS fragmentation patterns)?
- Methodological Answer :
- Comparative Analysis : Cross-validate with structurally analogous compounds (e.g., naphthyridine derivatives) .
- Replicate Experiments : Ensure consistency across multiple batches.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm hydrogen bonding .
Q. What reactor design considerations impact the scalability of synthesis for this compound?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Membrane Separation : Integrate in-situ purification to remove byproducts (e.g., unreacted intermediates) .
- Scale-Up Risk Assessment : Use computational fluid dynamics (CFD) to predict mixing inefficiencies at larger scales .
Handling Data Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
